4-Ethoxy-2-phenylpyrimidine
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Overview
Description
4-Ethoxy-2-phenylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxy group at the 4-position and a phenyl group at the 2-position. Pyrimidines are a class of organic compounds that are widely studied due to their presence in nucleic acids and their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-phenylpyrimidine typically involves the condensation of ethoxy-substituted pyrimidine derivatives with phenyl-substituted reagents. One common method is the reaction of 4-ethoxypyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield this compound-5-carboxylic acid .
Scientific Research Applications
4-Ethoxy-2-phenylpyrimidine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid: Similar structure with an additional carboxylic acid group.
2-Phenylpyrimidine: Lacks the ethoxy group.
4-Ethoxypyrimidine: Lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
63189-54-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-ethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-2-15-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
PXYRPWGJLYXQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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